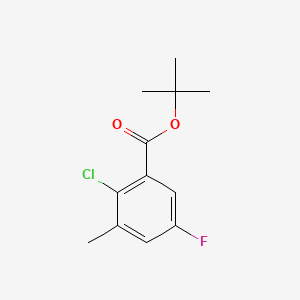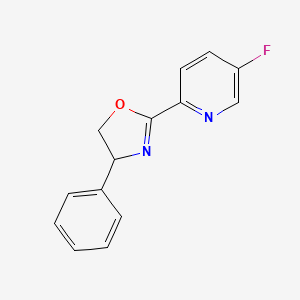![molecular formula C45H42P2 B14769910 (R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] is a complex organophosphorus compound. It is known for its unique structure, which includes a spirobiindene core and diphenylphosphine groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize metal centers and facilitate chemical reactions.
Métodos De Preparación
The synthesis of 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] typically involves several steps:
Synthetic Routes: The preparation begins with the synthesis of the spirobiindene core, followed by the introduction of the diphenylphosphine groups. This can be achieved through various organometallic reactions, such as the reaction of lithium diphenylphosphide with the spirobiindene precursor.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Solvents like tetrahydrofuran (THF) or toluene are commonly used.
Industrial Production Methods: Industrial production may involve scaling up the laboratory procedures with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be used in different catalytic applications.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine compound.
Substitution: The diphenylphosphine groups can participate in substitution reactions, where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Aplicaciones Científicas De Investigación
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, cross-coupling, and carbonylation.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs and diagnostic agents.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science for the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] exerts its effects involves its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The spirobiindene core provides a rigid framework that enhances the stability and reactivity of the metal-ligand complex. Molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications.
Comparación Con Compuestos Similares
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] can be compared with other similar compounds:
Similar Compounds: Examples include 1,1’-bis(diphenylphosphino)ferrocene (dppf) and 1,2-bis(diphenylphosphino)ethane (dppe).
Uniqueness: The unique spirobiindene core distinguishes it from other phosphine ligands, providing enhanced stability and reactivity. This makes it particularly useful in applications where a rigid and stable ligand is required.
Comparison: Compared to dppf and dppe, 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] offers better performance in certain catalytic reactions due to its unique structural features.
Propiedades
Fórmula molecular |
C45H42P2 |
|---|---|
Peso molecular |
644.8 g/mol |
Nombre IUPAC |
(4'-diphenylphosphanyl-1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C45H42P2/c1-43(2)31-45(41-37(43)27-17-29-39(41)46(33-19-9-5-10-20-33)34-21-11-6-12-22-34)32-44(3,4)38-28-18-30-40(42(38)45)47(35-23-13-7-14-24-35)36-25-15-8-16-26-36/h5-30H,31-32H2,1-4H3 |
Clave InChI |
HWMOCOCDAFVTCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(C3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


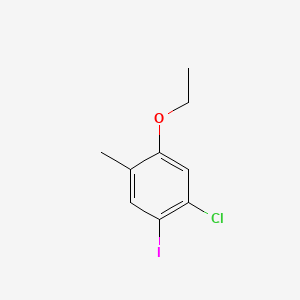
![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
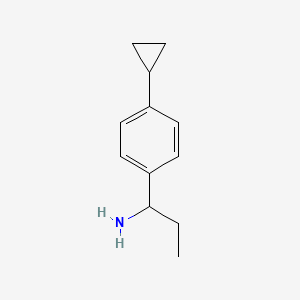
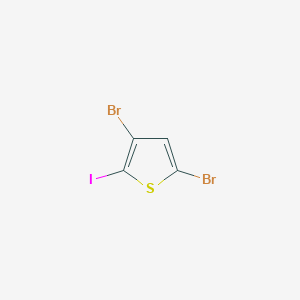
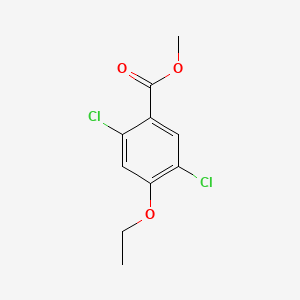
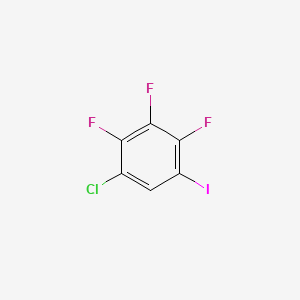

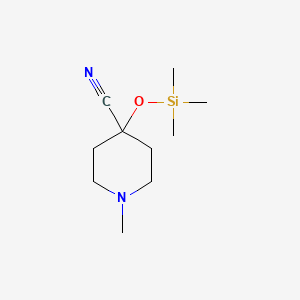
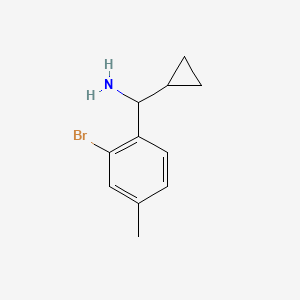
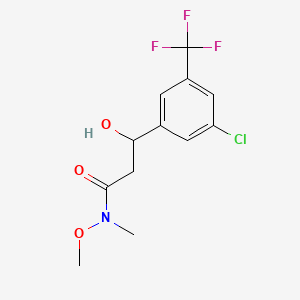
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

